2-Amino-7-chloro-6-fluoroquinolin-3-ol
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Overview
Description
2-Amino-7-chloro-6-fluoroquinolin-3-ol is a fluorinated quinoline derivativeThe incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent chlorination . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloro-6-fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Potential use in the development of new therapeutic agents for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-6-fluoroquinolin-3-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with similar antibacterial properties.
Ciprofloxacin: Another fluoroquinolone known for its broad-spectrum antibacterial activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
2-Amino-7-chloro-6-fluoroquinolin-3-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other fluoroquinolones.
Properties
Molecular Formula |
C9H6ClFN2O |
---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-amino-7-chloro-6-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-3-7-4(1-6(5)11)2-8(14)9(12)13-7/h1-3,14H,(H2,12,13) |
InChI Key |
DNJPAIXZPOPLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1O)N)Cl)F |
Origin of Product |
United States |
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